molecular formula C10H21NO B2363515 (5-Tert-butylpiperidin-2-yl)methanol CAS No. 2287313-04-4

(5-Tert-butylpiperidin-2-yl)methanol

Cat. No.: B2363515
CAS No.: 2287313-04-4
M. Wt: 171.284
InChI Key: OSIQZAKWXIRGPR-UHFFFAOYSA-N
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Description

(5-Tert-butylpiperidin-2-yl)methanol is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . It is characterized by the presence of a piperidine ring substituted with a tert-butyl group at the 5-position and a hydroxymethyl group at the 2-position. This compound is used in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Tert-butylpiperidin-2-yl)methanol typically involves the reaction of piperidine derivatives with tert-butylating agents under controlled conditions. One common method includes the use of tert-butyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation, crystallization, or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(5-Tert-butylpiperidin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

(5-Tert-butylpiperidin-2-yl)methanol is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of biological pathways and as a potential ligand for receptor studies.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Tert-butylpiperidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The piperidine ring and tert-butyl group contribute to the compound’s overall stability and reactivity, allowing it to modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Tert-butylpiperidin-2-yl)methanol is unique due to the presence of both the tert-butyl and hydroxymethyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various research applications, offering versatility in chemical reactions and potential biological activity .

Properties

IUPAC Name

(5-tert-butylpiperidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-10(2,3)8-4-5-9(7-12)11-6-8/h8-9,11-12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIQZAKWXIRGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(NC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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